molecular formula C9H11NO2 B8339617 2-(Pyridin-2-ylmethoxy)-propanal

2-(Pyridin-2-ylmethoxy)-propanal

Cat. No.: B8339617
M. Wt: 165.19 g/mol
InChI Key: AGNSFYNVNOMRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-ylmethoxy)propanal is an organic compound featuring a pyridine ring substituted at the 2-position with a methoxypropanal moiety. Its structure combines a reactive aldehyde group with a pyridine-based ether, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The aldehyde group in 2-(Pyridin-2-ylmethoxy)propanal enhances its reactivity, enabling applications in Schiff base formation or as a building block for heterocyclic systems.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(pyridin-2-ylmethoxy)propanal

InChI

InChI=1S/C9H11NO2/c1-8(6-11)12-7-9-4-2-3-5-10-9/h2-6,8H,7H2,1H3

InChI Key

AGNSFYNVNOMRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)OCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The pyridin-2-ylmethoxy group is a recurring motif in bioactive molecules. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 2-(Pyridin-2-ylmethoxy)propanal and Analogs
Compound Name Molecular Formula (Inferred) Key Functional Groups Applications/Source
2-(Pyridin-2-ylmethoxy)propanal C₉H₁₁NO₂ Aldehyde, pyridinyl ether Synthetic intermediate
2-[4-(Pyridin-2-ylmethoxy)phenyl]aminopyrimidine C₁₆H₁₄N₄O Pyrimidine, aryl amine, pyridinyl ether Kinase inhibitors
Pyriproxyfen (2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) C₂₀H₁₉NO₃ Pyridine, diphenyl ether Insect growth regulator
(4-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ Pyridine, methanol, methoxy Pharmaceutical precursor
Key Observations:

Reactivity: The aldehyde group in 2-(Pyridin-2-ylmethoxy)propanal distinguishes it from analogs like (4-Methoxypyridin-2-yl)-methanol, which contains a hydroxyl group. This aldehyde enables nucleophilic additions, unlike the less reactive methanol derivative . Pyriproxyfen’s diphenyl ether structure confers stability and pesticidal activity, whereas the propanal group in the target compound may limit environmental persistence due to aldehyde oxidation .

Biological Activity: Quinoline and pyrimidine derivatives (e.g., –2) utilize the pyridin-2-ylmethoxy group as a pharmacophore for targeting enzymes like kinases. In contrast, 2-(Pyridin-2-ylmethoxy)propanal’s simpler structure lacks the extended aromatic systems required for such interactions .

Solubility and Physicochemical Properties :

  • The propanal chain in 2-(Pyridin-2-ylmethoxy)propanal likely increases hydrophilicity compared to pyriproxyfen’s lipophilic diphenyl ether. However, the aldehyde may reduce stability in aqueous media due to hydration or polymerization .

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